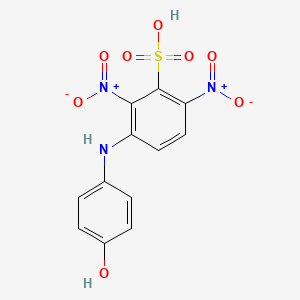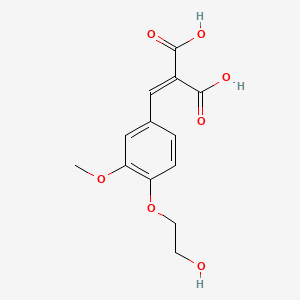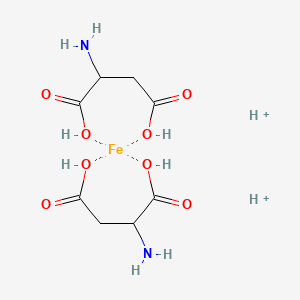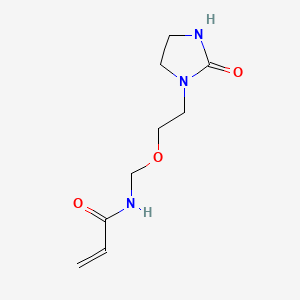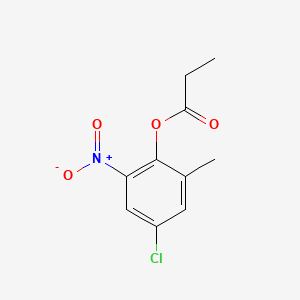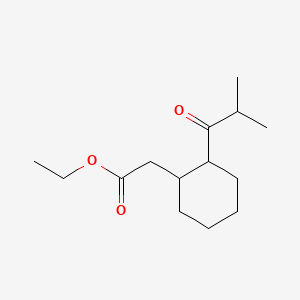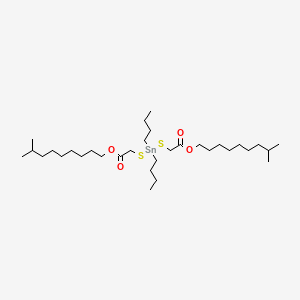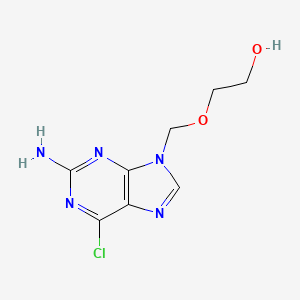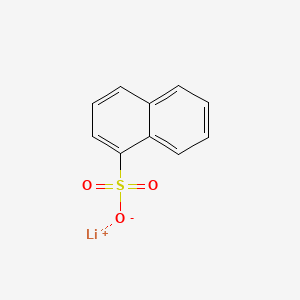
Lithium naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium naphthalenesulphonate is an organometallic compound that combines lithium with naphthalenesulphonate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a reducing agent and its involvement in anionic polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium naphthalenesulphonate is typically synthesized by reacting metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The process involves the transfer of electrons from lithium to naphthalene, forming the lithium naphthalenide complex, which is then sulfonated to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: Lithium naphthalenesulphonate undergoes various chemical reactions, including:
Reduction: It acts as a powerful reducing agent, capable of reducing nitrobenzenes, sulfonate esters, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthalenesulphonate group is replaced by other nucleophiles.
Polymerization: It is used as an initiator in anionic polymerization processes, leading to the formation of well-defined polymer structures.
Common Reagents and Conditions:
Solvents: THF, DME, benzene
Reagents: Metallic lithium, naphthalene, sulfonating agents
Conditions: Inert atmosphere (argon), low temperatures (−30 to +50 °C)
Major Products: The major products formed from these reactions include reduced organic compounds, substituted naphthalenes, and various polymers with specific architectures .
Scientific Research Applications
Lithium naphthalenesulphonate has a wide range of applications in scientific research:
Biology: Its reducing properties are utilized in biochemical assays and the preparation of reactive intermediates.
Medicine: Research is ongoing into its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: It is employed in the production of polymers, nanoparticles, and other advanced materials.
Mechanism of Action
The mechanism by which lithium naphthalenesulphonate exerts its effects involves electron transfer processes. The lithium ion facilitates the reduction of various substrates by donating electrons, while the naphthalenesulphonate group stabilizes the resulting anionic species. This compound targets molecular pathways involving electron transfer and redox reactions, making it a versatile reagent in both organic and inorganic chemistry .
Comparison with Similar Compounds
- Sodium naphthalenesulphonate
- Potassium naphthalenesulphonate
- Lithium naphthalenide
Comparison: Lithium naphthalenesulphonate is unique due to its higher reducing power compared to its sodium and potassium counterparts. This is attributed to the smaller ionic radius and higher charge density of lithium, which enhances its electron-donating ability. Additionally, this compound is more stable in solution, making it preferable for various applications .
Properties
CAS No. |
94158-12-0 |
|---|---|
Molecular Formula |
C10H7LiO3S |
Molecular Weight |
214.2 g/mol |
IUPAC Name |
lithium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
InChI Key |
LAJNCCPAYZUOGR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


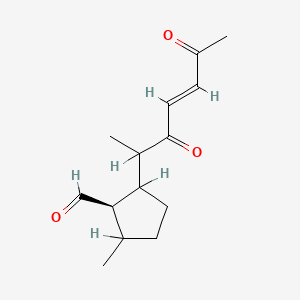

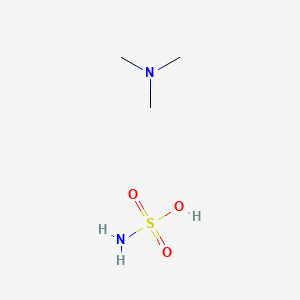
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
